molecular formula C13H26N2O B13813380 Piperazine, 1-ethyl-4-(1-oxoheptyl)-

Piperazine, 1-ethyl-4-(1-oxoheptyl)-

Cat. No.: B13813380
M. Wt: 226.36 g/mol
InChI Key: NCPZWVRCVFSHIL-UHFFFAOYSA-N
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Description

Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci): is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) typically involves the reaction of piperazine with ethylating agents and heptanoyl chloride. The process can be summarized as follows:

    Ethylation: Piperazine reacts with an ethylating agent such as ethyl bromide or ethyl iodide under basic conditions to form 1-ethylpiperazine.

    Acylation: The 1-ethylpiperazine is then reacted with heptanoyl chloride in the presence of a base such as triethylamine to yield Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl or oxoheptyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperazine,1-ethyl-4-(1-oxoheptyl)-(9ci) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context in which it is used.

Comparison with Similar Compounds

    Piperazine: The parent compound with a simpler structure.

    1-Ethylpiperazine: Lacks the oxoheptyl group.

    4-(1-Oxoheptyl)piperazine: Lacks the ethyl group.

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)heptan-1-one

InChI

InChI=1S/C13H26N2O/c1-3-5-6-7-8-13(16)15-11-9-14(4-2)10-12-15/h3-12H2,1-2H3

InChI Key

NCPZWVRCVFSHIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N1CCN(CC1)CC

Origin of Product

United States

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